molecular formula C11H7N3O2 B14049974 (E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid

(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid

Cat. No.: B14049974
M. Wt: 213.19 g/mol
InChI Key: OKKYVXWNEAACBY-UHFFFAOYSA-N
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Description

(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid is a compound that belongs to the class of benzoimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and acrylic acid groups allow for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-(2-cyano-1H-benzimidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C11H7N3O2/c12-6-9-13-8-3-1-2-7(11(8)14-9)4-5-10(15)16/h1-5H,(H,13,14)(H,15,16)

InChI Key

OKKYVXWNEAACBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C#N)C=CC(=O)O

Origin of Product

United States

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